Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate
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Overview
Description
Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate is a chemical compound with the molecular formula C10H16ClN3O2 and a molecular weight of 245.71 g/mol This compound is known for its unique structure, which includes a pyrroloimidazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl glycinate with a suitable pyrroloimidazole derivative . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles; conditions depend on the nature of the substituent being introduced.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate hydrochloride: A closely related compound with similar chemical properties.
6,7-dihydro-5H-pyrrolo[1,2-c]imidazole derivatives: Compounds with similar core structures but different substituents, leading to variations in their chemical and biological properties.
Uniqueness: this compound stands out due to its specific structural features and the versatility of its chemical reactions.
Properties
Molecular Formula |
C10H15N3O2 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate |
InChI |
InChI=1S/C10H15N3O2/c1-2-15-10(14)8(11)9-7-4-3-5-13(7)6-12-9/h6,8H,2-5,11H2,1H3 |
InChI Key |
PQQXDXBPTTTYPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C2CCCN2C=N1)N |
Origin of Product |
United States |
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